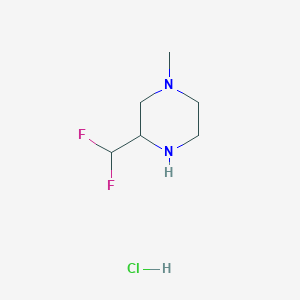
3-(Difluoromethyl)-1-methylpiperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethyl)-1-methylpiperazine hydrochloride is a chemical compound characterized by the presence of a difluoromethyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-1-methylpiperazine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperazine and difluoromethylating agents.
Reaction Conditions: The difluoromethylation of piperazine is usually carried out under controlled conditions using reagents such as difluoromethyl bromide or difluoromethyl sulfone in the presence of a base like potassium carbonate.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated systems for purification to ensure consistency and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-1-methylpiperazine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The difluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can engage in coupling reactions with other organic molecules to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted piperazine derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
3-(Difluoromethyl)-1-methylpiperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-1-methylpiperazine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways.
Pathways Involved: It can modulate pathways related to cell signaling, metabolism, or gene expression, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
- 1-(Difluoromethyl)-4-aminopyrazole hydrochloride
- Difluoromethylornithine
- Difluoromethylbenzene derivatives
Uniqueness
3-(Difluoromethyl)-1-methylpiperazine hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other difluoromethylated compounds
Properties
Molecular Formula |
C6H13ClF2N2 |
|---|---|
Molecular Weight |
186.63 g/mol |
IUPAC Name |
3-(difluoromethyl)-1-methylpiperazine;hydrochloride |
InChI |
InChI=1S/C6H12F2N2.ClH/c1-10-3-2-9-5(4-10)6(7)8;/h5-6,9H,2-4H2,1H3;1H |
InChI Key |
ICAYFCZAOYTXNN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCNC(C1)C(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















